molecular formula C7H15Cl2N3O B1449717 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride CAS No. 1403766-88-0

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Cat. No.: B1449717
CAS No.: 1403766-88-0
M. Wt: 228.12 g/mol
InChI Key: WNIJPEUWMRRWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O It is a derivative of piperazine and azetidinone, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride typically involves the reaction of azetidine and piperazine derivatives under specific conditions. One common method includes the cyclization of azetidine with piperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-YL)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets within biological systems. It may act on enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds share the piperazine core structure and exhibit similar biological activities.

    Azetidinone derivatives: Compounds with the azetidinone ring are known for their antimicrobial and anticancer properties.

Uniqueness

4-(Azetidin-3-YL)piperazin-2-one dihydrochloride is unique due to its combined structural features of both piperazine and azetidinone, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(azetidin-3-yl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-5-10(2-1-9-7)6-3-8-4-6;;/h6,8H,1-5H2,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIJPEUWMRRWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-88-0
Record name 4-(azetidin-3-yl)piperazin-2-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 4
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 5
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(Azetidin-3-YL)piperazin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.